molecular formula C9H13N3O B1455879 3-cyclohexanecarbonyl-4H-1,2,4-triazole CAS No. 1486831-40-6

3-cyclohexanecarbonyl-4H-1,2,4-triazole

Cat. No.: B1455879
CAS No.: 1486831-40-6
M. Wt: 179.22 g/mol
InChI Key: LCZMJZRQTSNVSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclohexanecarbonyl-4H-1,2,4-triazole is an organic chemical compound with the molecular formula C10H14N4O.

Preparation Methods

The synthesis of 3-cyclohexanecarbonyl-4H-1,2,4-triazole typically involves the reaction of cyclohexanecarbonyl chloride with 4H-1,2,4-triazole under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-cyclohexanecarbonyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-cyclohexanecarbonyl-4H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyclohexanecarbonyl-4H-1,2,4-triazole exerts its effects involves interactions with specific molecular targets and pathways . The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-cyclohexanecarbonyl-4H-1,2,4-triazole can be compared with other similar compounds, such as:

    1,2,4-triazole: A basic heterocyclic compound with a similar ring structure.

    3-amino-1,2,4-triazole: Another derivative of 1,2,4-triazole with an amino group at the 3-position.

    Fluconazole: A pharmaceutical compound containing the 1,2,4-triazole ring, used as an antifungal agent.

The uniqueness of this compound lies in its specific cyclohexanecarbonyl group, which imparts distinct chemical and biological properties compared to other 1,2,4-triazole derivatives .

Properties

IUPAC Name

cyclohexyl(1H-1,2,4-triazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c13-8(9-10-6-11-12-9)7-4-2-1-3-5-7/h6-7H,1-5H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZMJZRQTSNVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 3
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 4
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 5
3-cyclohexanecarbonyl-4H-1,2,4-triazole
Reactant of Route 6
3-cyclohexanecarbonyl-4H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.